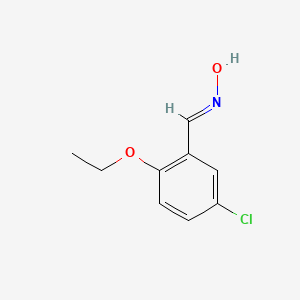

![molecular formula C19H29N3O B5544646 N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544646.png)

N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial component of the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in treating certain types of cancer and autoimmune diseases.

Applications De Recherche Scientifique

CCR8 Antagonists

Compounds related to N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide have been explored as CCR8 antagonists, which are useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Dr Peter Norman, 2007).

Bioactivity and Synthesis

The biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, including those with arenes and heteroarenes and/or a carbonyl group at position 2, have been reviewed. These compounds are potential treatments for obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (D. Blanco‐Ania, R. Heus, F. Rutjes, 2017).

Solid-Phase Synthesis

The microwave-assisted solid-phase synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes has been reported. This synthesis technique emphasizes the direct annulation of primary amines with resin-bound bismesylates, facilitating the creation of these compounds under mildly acidic conditions (Calum Macleod, B. Martínez-Teipel, W. Barker, R. Dolle, 2006).

Catalyst-Free Synthesis

A catalyst-free synthesis approach for nitrogen-containing spiro heterocycles via a [5 + 1] double Michael addition reaction has been developed. This method highlights the efficient creation of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones, confirming their structure through X-ray analysis (K. Aggarwal, Kanika Vij, J. Khurana, 2014).

Anticonvulsant Profiles

New 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones and 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones have been synthesized and evaluated for their anticonvulsant potential. This research provides insights into the synthesis and potential therapeutic applications of these compounds in treating epilepsy (M. Aboul-Enein, A. El-Azzouny, M. I. Attia, Y. Maklad, M. Aboutabl, F. Ragab, Walaa H. A. Abd El-Hamid, 2014).

Propriétés

IUPAC Name |

N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O/c1-20(2)18(23)22-11-9-19(10-12-22)13-17(14-21(3)15-19)16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLWKDDRBBGWAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2(C1)CCN(CC2)C(=O)N(C)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)

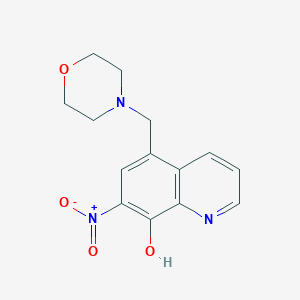

![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)

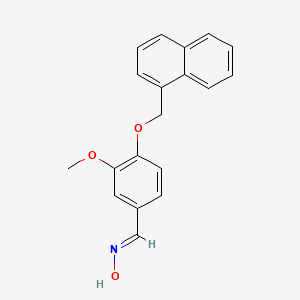

![ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5544594.png)

![2-[1-(3,4-difluorophenyl)-5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5544602.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate](/img/structure/B5544629.png)

![N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5544632.png)

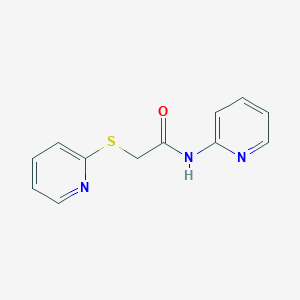

![8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5544638.png)

![N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5544651.png)

![3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544660.png)